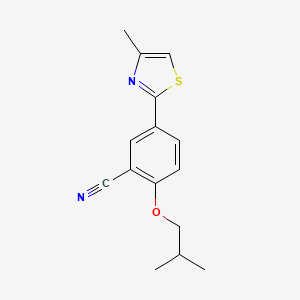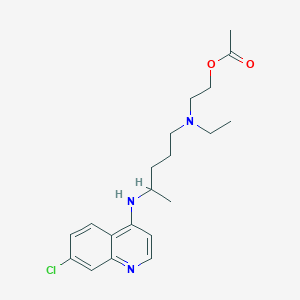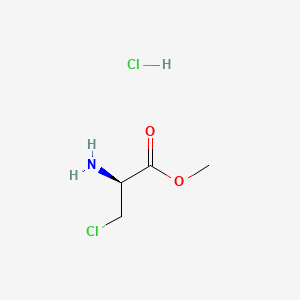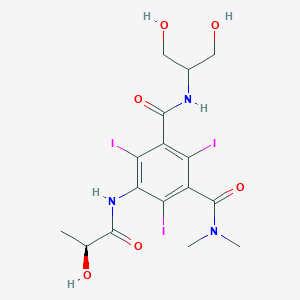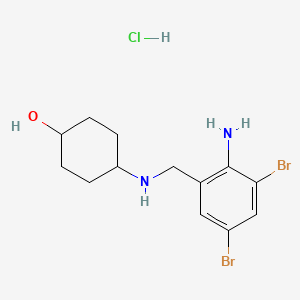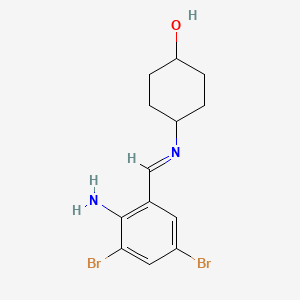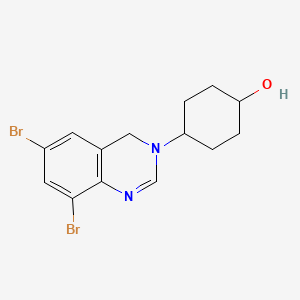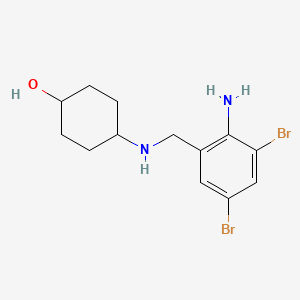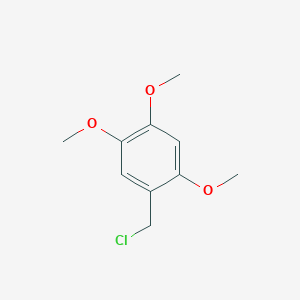
2,4,5-Trimethoxybenzyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trimethoxybenzyl chloride is a chemical compound with the molecular formula C10H11ClO3. It is also known as 5-(Chloromethyl)pyrogallol trimethyl ether. The compound consists of a benzene ring substituted with three methoxy (CH3O-) groups and a chloromethyl (CH2Cl) group. It is commonly used in organic synthesis as a protecting group for alcohols and phenols .
Synthesis Analysis
The synthesis of 2,4,5-Trimethoxybenzyl chloride typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with anhydrous sodium acetate in dry toluene, catalyzed by palladium-on-carbon. Quinoline S is often added as a promoter. The reaction proceeds under pressure and yields the desired product .Applications De Recherche Scientifique
Synthesis of Water-Soluble Palladium Complexes : Vicente et al. (1996) described the synthesis and reactivity of water-soluble palladium complexes using 3,4,5-trimethoxybenzyl chloride, highlighting its utility in the formation of highly functionalized organic spirocycles (Vicente et al., 1996).
Phosphonium Salt Synthesis : Shivaprakash et al. (2015) synthesized triphenyl(2,4,5-trimethoxybenzyl)phosphonium chloride and explored its reaction with benzaldehydes, leading to the production of multiply substituted stilbenes (Shivaprakash et al., 2015).
Synthesis and Biological Studies of Metal Complexes : Tella and Obaleye (2011) investigated the synthesis and characterization of metal complexes involving 5-(3,4,5-trimethoxybenzyl) pyrimidine-2,4-diamine (Trimethoprim), showing its use in the creation of non-toxic Co(II) and Cd(II) complexes with potential antiplasmodial activity (Tella & Obaleye, 2011).
Aqueous Chlorination Studies : Dodd and Huang (2007) explored the reaction kinetics and pathways of the antibacterial agent Trimethoprim (TMP) with HOCl, emphasizing the role of the 3,4,5-trimethoxybenzyl moiety in its reaction with HOCl under various pH conditions (Dodd & Huang, 2007).
Synthesis of Derivatives for CNS Activity : Abo-Sier et al. (1977) described the synthesis of 3,4,5-trimethoxybenzyl derivatives of various amino compounds, which might possess CNS activity (Abo-Sier et al., 1977).
Polymerization and Thermal Behavior Studies : Stokes et al. (2011) synthesized ionomers using trimethyl(4-vinylbenzyl)phosphonium chloride and styrene comonomers, revealing insights into the thermal properties and potential applications in anion exchange membranes (Stokes et al., 2011).
Propriétés
IUPAC Name |
1-(chloromethyl)-2,4,5-trimethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHHCEKRWHSEJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCl)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethoxybenzyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

